molecular formula C19H20N2O3S B8091773 (R)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one

(R)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one

Cat. No.: B8091773
M. Wt: 356.4 g/mol
InChI Key: HKRXSGKREFTPSK-LJQANCHMSA-N
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Description

®-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiophene ring, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving a suitable precursor such as an enamine or an imine.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the dihydropyridinone core.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution or amination reactions, where a morpholine derivative is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the dihydropyridinone core can produce a fully saturated pyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways.

Industry

In industry, ®-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of ®-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one is unique due to its combination of a morpholine ring, a thiophene ring, and a dihydropyridinone core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

(R)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one, commonly referred to as a dihydropyridinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a morpholino group and a thiophene moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 356.44 g/mol
  • CAS Number : 2346524-32-9
  • IUPAC Name : this compound

Anticancer Properties

Research has indicated that derivatives of dihydropyridinones, including the compound , exhibit significant anticancer activity. A study demonstrated that various 4-dialkylaminotetrahydropyridinylidene salts showed promising anticancer effects against human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5) using an XTT assay. The results indicated selective anti-leukemic effects at concentrations of 50 µM, with some compounds exhibiting low cytotoxicity towards normal cells, highlighting their potential as chemotherapeutic agents .

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated moderate activity against E. coli and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Study on Anticancer Activity

In a recent study focusing on the synthesis of new dihydropyridinone derivatives, several compounds were tested for their anti-proliferative effects. The results indicated that at higher concentrations (50 µM), certain derivatives exhibited selective toxicity towards leukemia cells while sparing normal fibroblasts. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Antibacterial Testing

A comprehensive antibacterial assay was conducted where various concentrations of the compound were tested against standard bacterial strains. The findings are summarized in Table 1 below:

Bacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)
E. coli5015
Bacillus subtilis5020
Staphylococcus aureus5012

This table illustrates the effectiveness of the compound against common bacterial pathogens, supporting its potential use in antibacterial formulations .

Properties

IUPAC Name

(2R)-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-17-11-18(23)20-19(12-17,15-5-10-25-13-15)14-1-3-16(4-2-14)21-6-8-24-9-7-21/h1-5,10-11,13,22H,6-9,12H2,(H,20,23)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRXSGKREFTPSK-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3(CC(=CC(=O)N3)O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=CC(=O)N3)O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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